1-叠氮-2-碘乙烷

描述

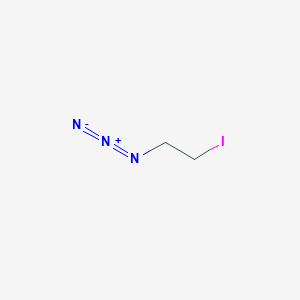

- 1-Azido-2-iodoethane, also known as Ethylazidoiodide, is an organoiodine compound.

- It consists of an ethyl group, azide group, and iodine atom.

- Commonly used as a reagent in organic synthesis due to its unique chemical properties.

Synthesis Analysis

- Synthesized by reacting diiodoethane with sodium azide in the presence of copper powder.

- Another method involves reacting ethylene oxide with sodium azide and iodine in acetic acid.

Molecular Structure Analysis

- Molecular formula: C₂H₄IN₃

- Molecular weight: 196.98 g/mol

- Colorless to yellowish, oily liquid with a pungent odor

- Soluble in organic solvents like chloroform, dichloromethane, and diethyl ether

- Stable when stored in the dark at low temperatures

- Melting point: -50°C

- Boiling point: 157-158°C

Chemical Reactions Analysis

- Reacts with primary amines to replace hydrogen atoms with azido groups.

- Can be used for nitrile formation and heterocycle synthesis.

科学研究应用

合成和化学应用

1-叠氮基-2-碘乙烷在各种背景下已被探索用于合成复杂的有机化合物。一项关键研究证明了其作为杂双功能氟化试剂的实用性,证明在制备氟化有机化合物方面特别有价值。该化合物的叠氮基和碘原子显示出高反应性,使其成为有机合成中用途广泛的试剂(戴,李,王,& 白,2016)。

新型化合物的开发

在合成化学领域,1-叠氮基-2-碘乙烷在新型化合物的创建中发挥了重要作用。它使烯烃与碘和叔丁基氢过氧化物在室温下直接邻位双官能化成为可能,这种方法以前是通过传统技术无法实现的。这一创新允许生成 1-(叔丁基过氧基)-2-碘乙烷,它具有多种潜在应用并能进行进一步的化学改性(王,陈,刘,& 朱,2017)。

叠氮基聚合物和材料科学

在材料科学中,1-叠氮基-2-碘乙烷的使用带来了聚合物科学的重大进步。它在丁二烯的叠氮基聚合物的合成中起着至关重要的作用,从而产生具有高氮含量和强叠氮基红外吸收的衍生物。这些聚合物表现出独特的性能,包括对温度和冲击的敏感性,这可能在各种应用中产生影响(Lillya, Juang, Chien, & Miller, 1982)。

有机反应中的催化活性

1-叠氮基-2-碘乙烷的叠氮衍生物在环辛烯的均相环氧化中显示出显着的催化活性。这说明了其在催化有机反应中的潜力,为其在有机合成和工业过程中的应用开辟了途径(Bera, Adhikary, Ianelli, Chaudhuri, & Koner, 2010)。

肽合成和生物医学研究

在生物医学研究领域,1-叠氮基-2-碘乙烷已被用于肽三唑的合成。它使末端炔烃与叠氮化物的区域特异性铜(I)催化的 1,3-偶极环加成在固相上成为可能,这对于将三唑整合到肽骨架或侧链中至关重要。该方法与固相肽合成兼容,并具有广泛的底物范围,显示了其在肽和药物设计中的潜力(Tornøe, Christensen, & Meldal, 2002)。

磁性探索

1-叠氮基-2-碘乙烷的衍生物已用于磁化学中以探索化合物的磁性。对叠氮基金属化合物(包括衍生自 1-叠氮基-2-碘乙烷的化合物)的研究提供了对其磁性行为的见解,有助于理解叠氮配合物中的磁结构相关性(曾,胡,刘,& 布,2009)。

安全和危害

- Highly toxic, causing respiratory problems, dizziness, and headache.

- Highly explosive; handle with extreme care.

未来方向

- Research on applications in biotechnology, siRNA technologies, and metabolic labeling approaches.

属性

IUPAC Name |

1-azido-2-iodoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4IN3/c3-1-2-5-6-4/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRGCBRANKQHPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2-iodoethane | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2735157.png)

![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735164.png)

![ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2735165.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2735166.png)

![Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2735168.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2735169.png)

![2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735176.png)